
2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
2-(Hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate ester derivative featuring a hydroxymethyl (–CH₂OH) substituent at the ortho position (C2) and a pinacol-protected boronic acid group at the para position (C4) of the phenol ring. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of organoboron chemistry .
This compound is synthesized via reductive amination or palladium-catalyzed coupling, as evidenced by analogous procedures for related structures .
Preparation Methods
Sequential Functionalization Strategies
Multi-step syntheses often outperform single-pot methods in complex systems:
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Phenol Protection : Benzyl or tert-butyldimethylsilyl (TBS) groups shield the phenolic -OH during subsequent reactions .
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Boronate Installation : Miyaura borylation with bis(pinacolato)diboron (BPin) and Pd(dppf)Cl in dioxane at 80°C .
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Hydroxymethylation : Vilsmeier-Haack formylation followed by NaBH reduction introduces the -CHOH group .
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Deprotection : Hydrogenolysis (H, Pd/C) or fluoride-mediated (TBAF) cleavage restores the phenol .
Critical Considerations :
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Ortho-Directing Effects : The phenolic -OH group directs electrophilic substitution to the ortho position, favoring hydroxymethyl placement .
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Boronate Stability : Acidic workup conditions (pH < 5) risk hydrolyzing the dioxaborolane ring, necessitating neutral or mildly basic quenches .
Alternative Pathways: Carbamate Activation
Activating the hydroxymethyl group as a p-nitrophenyl carbonate (e.g., using 4-nitrophenyl chloroformate) facilitates nucleophilic displacement. In DCM with triethylamine, this method achieves 80% yield for related compounds . Subsequent reaction with potassium phthalimide introduces protected amines, though adaptation to phenolic systems requires careful pH control to avoid deprotonation side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using hydrogenation.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-carboxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.
Reduction: 2-(hydroxymethyl)cyclohexanol.
Substitution: Various biaryl compounds depending on the aryl halide used.
Scientific Research Applications
2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules.
Biological Activity
The compound 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol , also known as (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS No. 302348-51-2), is a phenolic derivative with potential biological applications. This article reviews its biological activity based on available research findings and case studies.
- Molecular Formula : C13H19BO3
- Molecular Weight : 234.10 g/mol
- Melting Point : 74-80 °C
- Boiling Point : 353.3 °C (predicted)
The biological activity of this compound is primarily attributed to its boron-containing structure, which can interact with various biological targets. Boron compounds are known to influence enzyme activity and cellular processes through mechanisms such as:
- Inhibition of glycosidases and proteases.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Some studies have demonstrated that similar boron-containing compounds possess antimicrobial properties against various pathogens. For instance:
- Compounds with a similar structure showed activity against multidrug-resistant strains of Staphylococcus aureus with MIC values ranging from 4–8 µg/mL .
Anticancer Properties
The potential anticancer effects of the compound have been explored through various in vitro studies:
- In one study, derivatives of phenolic boron compounds exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells. The selectivity index suggests a promising therapeutic window for further development .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been highlighted in several reports:
- It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
Case Studies
- Cytotoxicity Study :
- Antimicrobial Efficacy :
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
- Methodology :
- Step 1 : Start with 4-bromo-2-(hydroxymethyl)phenol. React with bis(pinacolato)diboron (B₂Pin₂) via Miyaura borylation under Pd catalysis (e.g., Pd(dppf)Cl₂) in a solvent like dioxane at 80–100°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and confirm boron incorporation via ¹¹B NMR (δ ~30 ppm) .
Q. How is this compound characterized spectroscopically?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and hydroxymethyl group (δ ~4.6 ppm for –CH₂OH; δ ~3.8 ppm after derivatization). Pinacol methyl groups appear as singlets (δ 1.2–1.4 ppm) .
- ¹¹B NMR : Confirm boronic ester formation (sharp singlet at δ ~30 ppm) .
- IR Spectroscopy : Detect –OH (broad ~3300 cm⁻¹) and B–O (1350–1250 cm⁻¹) stretches .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 248.13 (C₁₄H₂₁BO₃) .
Q. What purification techniques are recommended post-synthesis?
- Options :
- Column Chromatography : Silica gel with hexane/EtOAc (4:1 to 1:1 gradient) .
- Recrystallization : From ethanol/water (1:3) at 0–4°C to minimize boronic ester hydrolysis .
- Purity Validation : HPLC (C18 column, acetonitrile/water, 90:10) with retention time ~8.2 min .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized using this boronic ester?
- Experimental Design :
- Catalyst Screening : Compare Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, and Buchwald-Hartwig catalysts for aryl chloride coupling .
- Solvent/Base Optimization : Test DMF/H₂O, THF, or toluene with K₂CO₃, Cs₂CO₃, or NaOAc.
- Table :
Catalyst | Solvent | Base | Yield (%) |
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Pd(OAc)₂/SPhos | DMF/H₂O | Cs₂CO₃ | 92 |
Pd(PPh₃)₄ | THF | K₂CO₃ | 78 |
PdCl₂(dppf) | Toluene | NaOAc | 65 |
- Reference : High yields (>90%) require ligand-assisted Pd systems and polar aprotic solvents .
Q. How to address stability issues during storage or reaction conditions?
- Stability Challenges : Hydrolysis of the boronic ester in protic solvents or humid environments.
- Mitigation Strategies :
- Storage : Under argon at 0–6°C in amber glass to prevent photodegradation .
- Reaction Handling : Use anhydrous solvents (e.g., THF over DMF) and molecular sieves to scavenge moisture .
- Degradation Analysis : Monitor via ¹¹B NMR; hydrolysis yields boronic acid (δ ~28 ppm, broad) .
Q. How to resolve contradictory data in cross-coupling yields with electron-deficient partners?
- Case Study : Low yields (<40%) with nitro-substituted aryl halides.
- Troubleshooting :
- Mechanistic Insight : Electron-deficient substrates may require stronger bases (e.g., K₃PO₄) to activate Pd centers .
- DOE Approach : Vary catalyst loading (1–5 mol%), temperature (60–110°C), and ligand ratios (1:1 to 1:3 Pd:ligand) .
- Advanced Characterization : Use X-ray crystallography (e.g., ) to confirm steric hindrance from the hydroxymethyl group .
Q. What are its applications in materials science beyond pharmaceuticals?
- Examples :
- OLEDs : As a hole-transport layer precursor due to electron-rich boronic ester .
- Polymer Synthesis : Incorporate into conjugated polymers via Sonogashira coupling (e.g., with ethynyl monomers in ) .
- Performance Metrics : Polymers show λₑₘ ~450 nm (blue emission) with quantum yield Φ = 0.65 .
Q. Methodological Notes
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with structurally related boronate esters:
Reactivity and Physicochemical Properties
Electron Effects :
- The hydroxymethyl group (–CH₂OH) in the target compound is electron-donating, increasing the electron density of the aromatic ring compared to chloro (–Cl) or ethynyl (–C≡CH) substituents. This may accelerate electrophilic substitution but reduce boronate ester Lewis acidity .
- Methoxy (–OCH₃) derivatives exhibit greater stability in oxidative conditions due to resonance donation, whereas hydroxymethyl derivatives are more prone to oxidation .
- Solubility: – Hydroxymethyl and methoxy groups enhance aqueous solubility compared to non-polar ethynyl or chloro analogs. For example, the target compound is likely more soluble in polar solvents than 4-ethynylphenylboronic acid pinacol ester .
Synthetic Utility : – The hydroxymethyl group requires protection (e.g., acetylation) during Suzuki couplings to prevent side reactions, unlike methoxy or chloro derivatives . – Ethynyl-substituted boronates enable click chemistry, a feature absent in the target compound .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(16)9(7-10)8-15/h5-7,15-16H,8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYDTUWOSNZTLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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